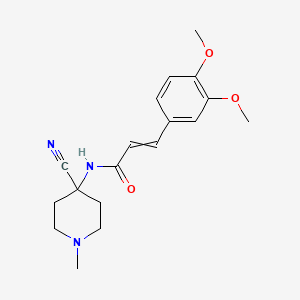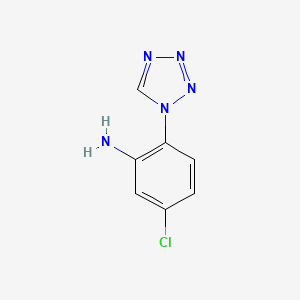![molecular formula C14H17ClN2O2S B2667112 2-[(Phenethylamino)sulfonyl]benzenaminium chloride CAS No. 1033847-14-1](/img/structure/B2667112.png)
2-[(Phenethylamino)sulfonyl]benzenaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenethylamino)sulfonyl]benzenaminium chloride is a chemical compound with the molecular formula C14H17ClN2O2S . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of 2-[(Phenethylamino)sulfonyl]benzenaminium chloride consists of 14 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 312.81.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(Phenethylamino)sulfonyl]benzenaminium chloride, such as its melting point, boiling point, and density, are not provided in the search results . For more detailed information, it may be necessary to refer to its material safety data sheet (MSDS) or contact the manufacturer directly.Scientific Research Applications
Sulfones in Heterocyclic Synthesis
- Field : Synthetic Organic Chemistry
- Application : Phenyl sulfonylacetophenone, a type of sulfone, is considered one of the most important synthons in synthetic organic chemistry . It has been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
- Method : β-Ketosulfone, an active C–H acid, has been widely used as a nucleophile in many organic transformations . It is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .
- Results : It has been used as a starting material for the synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .
Direct Application of Sulfinate Salts
- Field : Organic Synthesis
- Application : Sulfinate salts have emerged as highly useful building blocks for the construction of all kinds of sulfonyl-group containing molecules, such as sulfones or sulfonamides, and for the construction of various carbon–carbon- and carbon–heteroatom-bonds via sulfur dioxide (SO2) extrusion .
- Method : Sulfinate salts can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules . They can also be converted into various other sulfur-containing organic molecules .
- Results : These type of compounds are widely applied in different fields ranging from pharmaceuticals and agrochemicals to material science .
Synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives
- Field : Synthetic Organic Chemistry
- Application : β-Ketosulfones have been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance .
- Method : β-Ketosulfones are reactive organic intermediates in many synthetic pathways . They are used as starting materials for Michael and Knoevenagel reactions and in synthesis of acetylenes, allenes, chalcones .
- Results : β-Ketosulfones can be converted into optically active β-hydroxysulfones , halomethyl sulfones, and dihalomethyl sulfones . These compounds have various biological properties such as herbicidal , bactericidal , antifungal , algicidal , and insecticidal activity .
Synthesis of Sulfones, Sulfonamides or Sulfonyl Fluorides
- Field : Organic Synthesis
- Application : Sulfinate salts can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules, such as sulfones , sulfonamides or sulfonyl fluorides .
- Method : As a more convenient and easy-to-handle substitute of traditional sulfonylating reagents, such as sulfonyl chlorides, sulfinate salts can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules .
- Results : These type of compounds are widely applied in different fields ranging from pharmaceuticals and agrochemicals to material science .
Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .
- Method : The key step for each is attack of an electrophile at carbon to form a cationic intermediate . This kind of ion is referred to as a σ complex or a benzenium ion . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon .
- Results : A substitution product of benzene, C6H5X, is formed .
Synthesis of Sulfonyl Chlorides from Thiols
- Field : Organic Synthesis
- Application : In situ preparation of sulfonyl chlorides from thiols by oxidation with N -chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides .
- Method : The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .
- Results : Upon reaction with amines, the corresponding sulfonamides were obtained in excellent yields in very short reaction times .
Future Directions
properties
IUPAC Name |
[2-(2-phenylethylsulfamoyl)phenyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWQYLKZNSGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenethylamino)sulfonyl]benzenaminium chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2667032.png)
![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2667033.png)

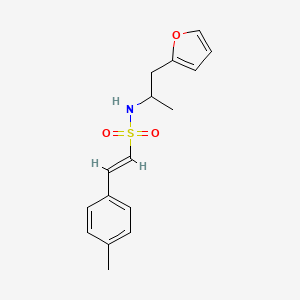
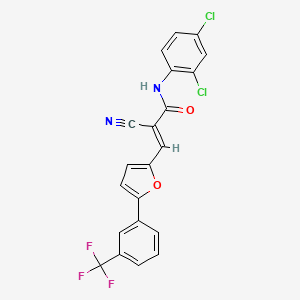
![N-(1,3-Benzodioxol-5-ylmethyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2667038.png)
![2-[[6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2667039.png)
![4-[2-(1,2,5-Dithiazepan-5-yl)ethylsulfonyl]benzonitrile](/img/structure/B2667040.png)
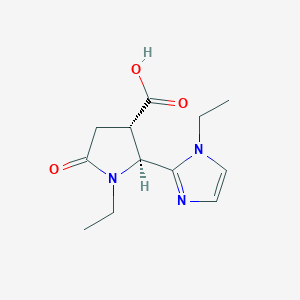
![benzo[c][1,2,5]thiadiazol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2667042.png)
![2-Cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2667046.png)
![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)
